4-Bromo-1,2-benzothiazol-3-one: Structural Architecture & Chemical Analysis
4-Bromo-1,2-benzothiazol-3-one: Structural Architecture & Chemical Analysis
Executive Summary
This technical guide provides a rigorous analysis of 4-Bromo-1,2-benzothiazol-3-one (4-Br-BIT), a halogenated derivative of the commercially ubiquitous benzisothiazolinone (BIT) scaffold. While the parent BIT molecule is a staple biocide and preservative, the introduction of a bromine atom at the C4 position introduces unique steric and electronic perturbations. This document details the structural implications of this substitution, validates synthetic pathways via oxidative cyclization, and maps the electrophilic mechanism of action against thiol-bearing pharmacophores.
Structural Architecture & Electronic Properties
The Heterocyclic Core
The 1,2-benzothiazol-3-one scaffold (often termed benzisothiazolinone) consists of a benzene ring fused to a
The 4-Bromo Substituent Effect
In the standard IUPAC numbering for 1,2-benzisothiazoles:
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Sulfur is position 1.[2]
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Nitrogen is position 2.[3]
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Carbonyl is position 3.
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Benzene Ring carbons are 4, 5, 6, and 7.
The C4 position is adjacent to the ring junction carbon (C3a) that bears the carbonyl group. This placement is chemically distinct from the more common 5- or 6-substituted isomers (e.g., 5-chloro-BIT).
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Steric Occlusion (Peri-Effect): The Van der Waals radius of Bromine (1.85 Å) at C4 creates significant steric pressure against the carbonyl oxygen at C3. This "peri-interaction" (analogous to 1,8-disubstituted naphthalenes) forces the carbonyl group to deviate slightly from planarity relative to the benzene ring to relieve strain.
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Electronic Modulation: Bromine is inductively electron-withdrawing (-I effect) but mesomerically electron-donating (+M). At the C4 position, the inductive withdrawal predominates on the adjacent junction, potentially increasing the electrophilicity of the carbonyl carbon, although the primary reactive site remains the sulfur atom.
Predicted Physicochemical Profile
| Property | Value / Prediction | Rationale |
| Molecular Formula | C₇H₄BrNO S | - |
| Molecular Weight | 229.08 g/mol | Heavy atom effect of Br. |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Higher lipophilicity than parent BIT (LogP ~0.64) due to halogenation. |
| pKa (N-H) | ~8.5 - 9.0 | Br withdraws electron density, slightly acidifying the N-H proton compared to BIT. |
| H-Bond Acceptor | 2 (O, N) | Carbonyl O and Ring N. |
| Electrophilicity | High | S-N bond is activated for nucleophilic attack. |
Synthetic Pathways: Oxidative Cyclization
The most robust route to 4-Br-BIT involves the oxidative closure of a sulfur-nitrogen bond from a benzamide precursor. Direct bromination of BIT often yields mixtures (5- and 7-isomers); therefore, de novo synthesis from a pre-brominated benzene scaffold is required to ensure regiochemical purity.
Retrosynthetic Analysis
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Target: 4-Bromo-1,2-benzothiazol-3-one.
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Precursor: 3,3'-Dibromo-2,2'-dithiodibenzamide.
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Starting Material: 2-Amino-6-bromobenzoic acid (anthranilic acid derivative).
Reaction Scheme Visualization
The following diagram illustrates the conversion of the disulfide precursor into the active isothiazolone ring using a chlorinating agent (Sulfuryl Chloride or Chlorine gas).
Figure 1: Oxidative cyclization pathway. The critical step is the cleavage of the disulfide bond by a halogenating agent to form a sulfenyl halide, which is captured by the amide nitrogen.
Reactivity & Mechanism of Action (MoA)
The biological efficacy of 4-Br-BIT relies on its ability to covalently modify thiol-containing enzymes (e.g., cysteine proteases, transglutaminases).
The "Sulfur-Attack" Hypothesis
Unlike lactams that react at the carbonyl, isothiazolones react at the Sulfur atom .
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Nucleophilic Attack: A thiolate anion (R-S⁻) from a protein attacks the sulfur of the isothiazolone.
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Ring Opening: The S–N bond cleaves. The nitrogen accepts a proton to become a benzamide.
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Disulfide Formation: The result is a mixed disulfide, effectively blocking the enzyme's active site.
The 4-bromo substituent, being on the "top" of the ring (near the carbonyl), leaves the sulfur atom (at the "bottom") relatively accessible sterically, preserving the molecule's potency while modulating its solubility and binding affinity via the halogen bond.
Figure 2: Mechanism of Action. The electrophilic sulfur atom serves as the 'warhead' for covalent inhibition of cysteine-dependent enzymes.
Experimental Protocol: Synthesis & Characterization
Safety Warning: This protocol involves the use of sulfuryl chloride and bromine derivatives. Work must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).
Synthesis of 4-Bromo-1,2-benzothiazol-3-one
Methodology: Oxidative Cyclization of Disulfide.
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Preparation of Precursor:
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Suspend 3,3'-dibromo-2,2'-dithiodibenzamide (10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).
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Note: The precursor is derived from 2-amino-6-bromobenzoic acid via diazotization/sulfurization followed by amide formation.
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Chlorination/Cyclization:
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Cool the suspension to 0°C under nitrogen atmosphere.
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Dropwise add Sulfuryl Chloride (SO₂Cl₂) (12 mmol, 1.2 eq) over 15 minutes.
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Observation: The suspension should clear as the sulfenyl chloride intermediate forms.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Work-up:
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Quench the reaction by pouring into ice-cold water (100 mL).
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Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
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Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.
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Dry over anhydrous MgSO₄ and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Toluene/Hexane or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).
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Analytical Validation (Self-Validating Criteria)
| Technique | Expected Signal | Structural Confirmation |
| ¹H NMR (DMSO-d₆) | Broad singlet ~11.0 ppm | Confirms intact N-H (lactam). |
| ¹H NMR (Aromatic) | Multiplet 7.4 - 7.8 ppm | Integration of 3 protons (H5, H6, H7). H5/H7 will show coupling. |
| ¹³C NMR | Peak at ~165 ppm | Confirms C=O (Carbonyl). |
| IR Spectroscopy | Band at ~3100-3200 cm⁻¹ | N-H stretch. |
| IR Spectroscopy | Band at ~1650 cm⁻¹ | C=O stretch (Amide I). |
| HRMS (ESI) | [M+H]⁺ ~229.92 | Confirms molecular formula and Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br). |
References
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Review of Benzisothiazolinone Chemistry
- Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Source: N
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URL:[Link]
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Mechanism of Action (Thiol Interaction)
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Physical Properties & Safety (Parent Compound Data)
- Title: Method for producing 1,2-benzisothiazol-3-ones (Patent EP0702008A2).
